molecular formula C18H18BrNO3 B2876848 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid CAS No. 1030856-03-1

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid

Cat. No. B2876848
M. Wt: 376.25
InChI Key: PBAINNIDDTZARI-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid” is a complex organic molecule. It contains a bromophenyl group, a phenylethylamino group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the butanoic acid backbone. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation due to its size and polarizability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromophenyl group might undergo reactions typical of aryl halides, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a carboxylic acid group could result in the compound being acidic. The bromophenyl group could increase the compound’s molecular weight and potentially its boiling point .

Scientific Research Applications

Heterocyclic Compound Synthesis

4-(4-Bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid and related compounds serve as key starting materials for synthesizing a variety of heterocyclic compounds. For instance, the reaction with carbon nucleophiles leads to Michael adducts, which are then used to create pyridazinone, furanone, 1,2-oxazin-5-one, 1.2-diazapine, pyrane, and hydroxyl pyridine derivatives. This illustrates the compound's utility in generating structurally diverse molecules with potential biological activities (El-hashash & Rizk, 2016).

Supramolecular Synthons in Crystal Engineering

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a related compound, demonstrates significant potential in crystal engineering. Its ability to form distinct supramolecular synthons, such as hetero R 2 2(8) synthons, highlights its role in developing materials with tailored physical properties. This application is crucial for advancing materials science, particularly in the design of novel molecular architectures (Prakash Shet M et al., 2018).

Antibacterial Compound Development

Research into the antimicrobial properties of derivatives synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid underscores its importance in medicinal chemistry. These studies provide a foundation for developing novel antibacterial agents, addressing the pressing need for new treatments in the face of antibiotic resistance. The exploration of aroylacrylic acids, pyridazinones, and furanones derivatives exemplifies this compound's versatility as a precursor for bioactive molecules with potential therapeutic applications (El-hashash et al., 2015).

Optical Gating and Nanofluidic Devices

The compound's derivatives demonstrate unique properties in the optical gating of nanofluidic devices. By utilizing photolabile protecting groups, researchers have shown that it's possible to control the permselective transport of ionic species with light. This innovative application highlights the potential of 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid and its derivatives in developing advanced materials for controlled release, sensing, and information processing, contributing significantly to the fields of nanotechnology and materials science (Ali et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. It could be studied for its synthetic utility, reactivity, or potential biological activity .

properties

IUPAC Name

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-12(13-5-3-2-4-6-13)20-16(18(22)23)11-17(21)14-7-9-15(19)10-8-14/h2-10,12,16,20H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAINNIDDTZARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid

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